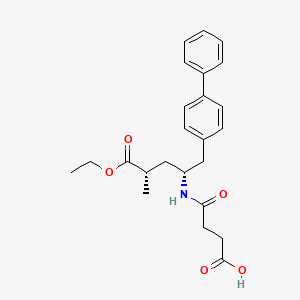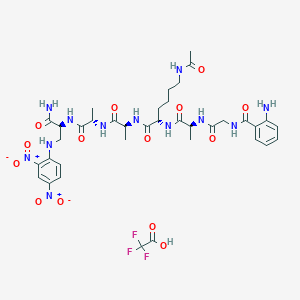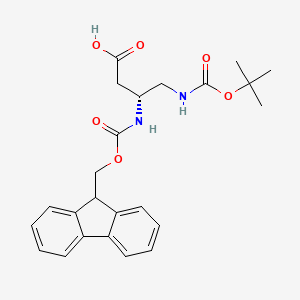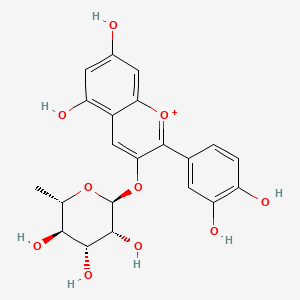
2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine
説明
2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two naphthalen-1-yl groups and a chlorine atom attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-1-ylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-1-yl groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The naphthalen-1-yl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted triazines with various functional groups.
- Oxidized or reduced derivatives of the naphthalen-1-yl groups.
- Coupled products with extended aromatic systems.
科学的研究の応用
2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials such as polymers and dendrimers due to its ability to form stable structures.
Pharmaceuticals: The compound is investigated for its potential as a building block in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Catalysis: The compound serves as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
作用機序
The mechanism of action of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine depends on its application:
In Pharmaceuticals: It interacts with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity.
In Materials Science: The compound’s ability to form stable, conjugated systems allows it to participate in electron transfer processes, making it useful in electronic applications.
類似化合物との比較
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.
2,4,6-Trichloro-1,3,5-triazine: Lacks the naphthalen-1-yl groups and has three chlorine atoms.
2,4,6-Tri(naphthalen-1-yl)-1,3,5-triazine: Contains three naphthalen-1-yl groups instead of two.
Uniqueness: 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine is unique due to the presence of both naphthalen-1-yl groups and a chlorine atom, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.
特性
IUPAC Name |
2-chloro-4,6-dinaphthalen-1-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3/c24-23-26-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(27-23)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCYBIGRDRFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-32-9 | |
| Record name | 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)



![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)



